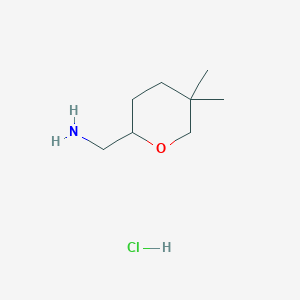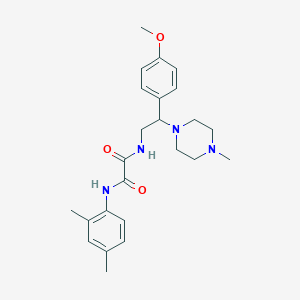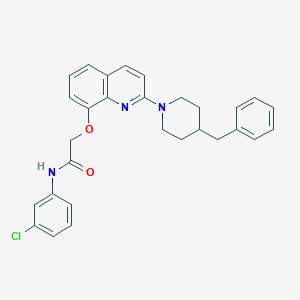![molecular formula C12H14O3 B2897425 (2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid CAS No. 900254-88-8](/img/structure/B2897425.png)
(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid” is a chemical compound with the molecular weight of 206.24 .
Synthesis Analysis
The synthesis of a similar compound, N′- [(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide (H-AHMB), was performed by condensing O-vanillin with 2-aminobenzohydrazide . The compound H-AHMB was crystallized in orthorhombic Pbca space group and studied for single crystal diffraction analysis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction , single crystal X-ray diffraction , and electron diffraction .
Chemical Reactions Analysis
Chemical reactions can be predicted using machine learning architectures based on the deep learning paradigm . These architectures can accurately predict a wide range of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by various factors such as soil quality and enzymatic activities .
Scientific Research Applications
Kinetics and Reaction Products
- A study on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol indicates its use as a solvent for paints, inks, and fragrances, showcasing its industrial relevance. The study provides insights into its reactivity and potential environmental impact, with specific reaction products identified, including acetone and methyl acetate (Aschmann, Arey, & Atkinson, 2011).
Synthetic Methodologies
- Research on a practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds using methyl 3-methoxyacrylate demonstrates the compound's utility in synthesizing complex organic molecules, which can have various applications in medicinal chemistry and materials science (Wang & Ikemoto, 2005).
Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties reveals the potential of structurally related compounds in developing new antimicrobial agents. Several synthesized compounds showed good activity against Staphylococcus aureus and Mycobacterium luteum, indicating the relevance of such compounds in pharmaceutical research (Mickevičienė et al., 2015).
Molecular Engineering for Solar Cells
- Novel organic sensitizers for solar cell applications, comprising donor, electron-conducting, and anchoring groups, were engineered and synthesized, demonstrating the potential of methoxyphenyl derivatives in enhancing the efficiency of solar energy conversion. These sensitizers show high incident photon to current conversion efficiency, highlighting the role of such compounds in the development of renewable energy technologies (Kim et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-10(12(13)14)7-9-5-4-6-11(8-9)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNHVVQGSBZSMS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC(=CC=C1)OC)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)

![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)
![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)

![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)


![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)
![1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897364.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2897365.png)
